N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea: Known for its role as an FLT3 inhibitor in the treatment of acute myeloid leukemia.
Isoxazole derivatives: Such as those with analgesic, anti-inflammatory, and anticancer properties.
Uniqueness
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its combination of an isoxazole ring with a furan carboxamide moiety sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-10-7-15(11(2)22-10)17(21)19-9-14-8-16(23-20-14)12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDZJEQLGZAALB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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